4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a quinazolinone core, a sulfonamide group, and a fluorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the sulfonamide group, and the fluorination of the benzene ring. Common synthetic routes may involve:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Sulfonamide Group: This step often involves the reaction of the quinazolinone intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Fluorination: The fluorination of the benzene ring can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
- 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
- 4-iodo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Uniqueness
The uniqueness of 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide lies in its fluorine atom, which can significantly influence the compound’s biological activity, metabolic stability, and overall pharmacokinetic profile. Fluorine atoms can enhance the binding affinity of the compound to its target proteins, making it a valuable candidate for drug development.
Biological Activity
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, a sulfonamide derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a sulfonamide moiety with a quinazoline derivative, which is known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H20FN3O2S, with a molecular weight of approximately 423.48 g/mol. The compound features a fluorine atom and a quinazoline ring system, which are critical for its biological activity.
COX-2 Inhibition
Research indicates that derivatives of quinazoline compounds exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, related compounds have shown COX-2 inhibitory activity ranging from 47.1% at concentrations of 20 μM to lower levels compared to established inhibitors like celecoxib (80.1% at 1 μM) . The presence of para-sulfonamide groups on the phenyl ring enhances the selectivity and potency against COX-2.
Cardiovascular Effects
Some studies have explored the cardiovascular effects of sulfonamide derivatives, including their influence on perfusion pressure and coronary resistance. In isolated rat heart models, certain sulfonamides demonstrated the ability to decrease perfusion pressure significantly . This suggests potential applications in managing cardiovascular conditions.
Anticancer Properties
The quinazoline structure is associated with anticancer activity due to its ability to inhibit various kinases involved in cancer cell proliferation. Compounds similar to this compound have been studied for their effects on angiogenesis and cytokine production, indicating their potential in cancer therapy .
Neurological Effects
Sulfonamide derivatives have been investigated for their neuroprotective properties. For example, 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide has shown promise in modulating adenosine levels in the striatum and attenuating nicotine-induced behavioral sensitization in animal models . This highlights the compound's potential role in treating addiction and neurodegenerative diseases.
Study on COX-2 Inhibition
A study conducted on various quinazoline derivatives demonstrated that specific modifications could enhance COX-2 inhibitory activity. The most active compound showed a maximum inhibition rate significantly lower than celecoxib but higher than other tested compounds .
Cardiovascular Study
In an experimental design evaluating the biological activity of sulfonamides on perfusion pressure, it was found that certain derivatives could effectively reduce coronary resistance over time . This suggests that modifications to the sulfonamide structure can lead to enhanced cardiovascular effects.
Data Summary
Property | Value |
---|---|
Molecular Formula | C22H20FN3O2S |
Molecular Weight | 423.48 g/mol |
COX-2 Inhibition (20 μM) | 47.1% |
Comparison to Celecoxib | Lower potency |
Properties
IUPAC Name |
4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-6-4-5-16(13-17)24-29(27,28)18-11-9-15(22)10-12-18/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWXGQWAKSDWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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